molecular formula C7H11N3O2S B15051687 (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide

(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide

Cat. No.: B15051687
M. Wt: 201.25 g/mol
InChI Key: OIDXKVPFHFPNJW-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-1H-imidazol-2-yl)methanesulfonamide is a sulfonamide derivative featuring a cyclopropyl-substituted imidazole core. Methanesulfonamide moieties are known for their role in modulating enzyme activity, particularly in inflammatory pathways, making this compound of interest in medicinal chemistry .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

(1-cyclopropylimidazol-2-yl)methanesulfonamide

InChI

InChI=1S/C7H11N3O2S/c8-13(11,12)5-7-9-3-4-10(7)6-1-2-6/h3-4,6H,1-2,5H2,(H2,8,11,12)

InChI Key

OIDXKVPFHFPNJW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN=C2CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide typically involves the reaction of cyclopropylamine with imidazole derivatives under specific conditions. One common method includes the use of methanesulfonyl chloride as a sulfonating agent. The reaction is usually carried out in the presence of a base such as triethylamine, which helps in neutralizing the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-1H-imidazol-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(1-Cyclopropyl-1H-imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Anti-Inflammatory Activity

A series of benzimidazole-based methanesulfonamides with varying alkyl substituents (butyl, pentyl, hexyl) demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models. These compounds, such as N-(1-hexyl-2-propyl-1H-benzo[d]imidazol-5-yl)methanesulfonamide (15c), achieved 97.62% edema reduction, outperforming standard drugs like indomethacin (75%) and rofecoxib (78.95%) .

Physicochemical Properties

(1-Isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride (MW: 222.69 g/mol, C₇H₁₁ClN₂O₂S) shares structural similarities but differs in the sulfonyl chloride group, which is more reactive than the sulfonamide moiety. The isopropyl substituent provides moderate steric bulk, whereas the cyclopropyl group’s ring strain could enhance electrophilicity or hydrogen-bonding interactions .

Data Table: Key Comparisons

Compound Name Substituent Molecular Weight (g/mol) Key Activity/Property Reference
(1-Cyclopropyl-1H-imidazol-2-yl)methanesulfonamide Cyclopropyl Data unavailable Hypothesized metabolic stability
N-(1-Hexyl-2-propyl-1H-benzimidazol-5-yl)methanesulfonamide Hexyl Data unavailable 97.62% edema reduction
(1-Isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride Isopropyl 222.69 Reactive sulfonyl chloride

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